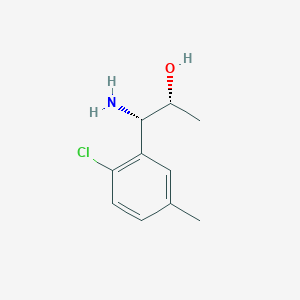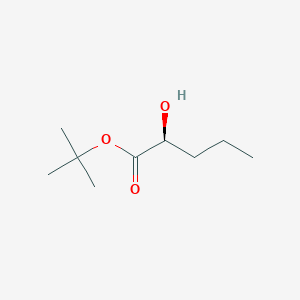
Tert-butyl (S)-2-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The tert-butyl group (also known as 2-methyl-2-propanyl) consists of four carbon atoms and is derived from isobutane. Its unique steric properties make it interesting in both chemistry and biology .
Tert-butyl (S)-2-hydroxypentanoate: is a compound with the chemical formula .
Méthodes De Préparation
Synthetic Routes: The synthesis of tert-butyl (S)-2-hydroxypentanoate involves esterification of (S)-2-hydroxypentanoic acid with tert-butanol.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is well-established.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including ester hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: tert-butyl (S)-2-hydroxypentanoate serves as a model compound for studying ester reactivity and stereochemistry.
Biology: Its tert-butyl group mimics bulky substituents in enzymatic reactions, aiding in understanding enzyme mechanisms.
Medicine: Although not directly used in medicine, its derivatives may have applications in drug design.
Industry: Limited industrial applications, but its reactivity inspires synthetic strategies.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. For example:
- In enzymatic reactions, the tert-butyl group influences substrate binding and catalysis.
- In drug design, it may serve as a pharmacophore or modulate interactions with biological targets.
Comparaison Avec Des Composés Similaires
Uniqueness: The tert-butyl group’s steric hindrance sets this compound apart from simpler esters.
Similar Compounds: Other esters with bulky substituents, such as tert-butyl acetate or tert-butyl benzoate.
Propriétés
Numéro CAS |
88945-71-5 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1 |
Clé InChI |
MZPPRWQFUAKFRD-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OC(C)(C)C)O |
SMILES canonique |
CCCC(C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


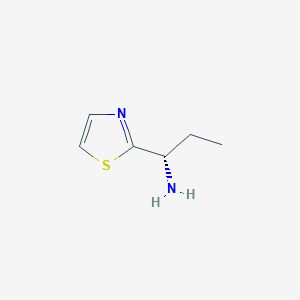
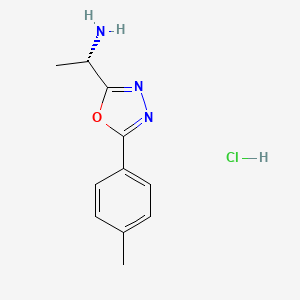
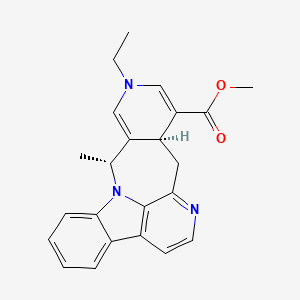
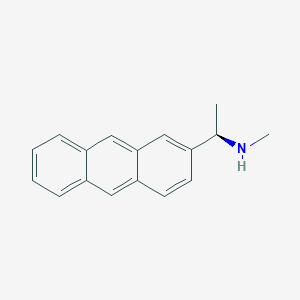
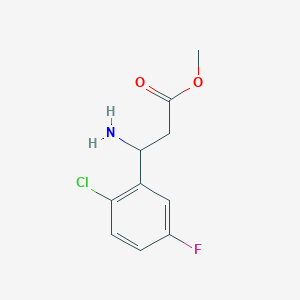
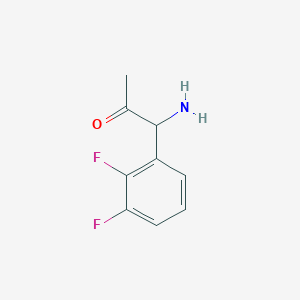

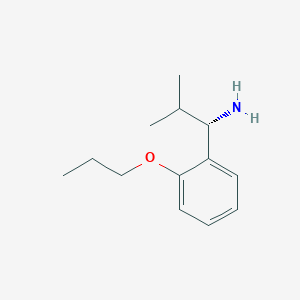
![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
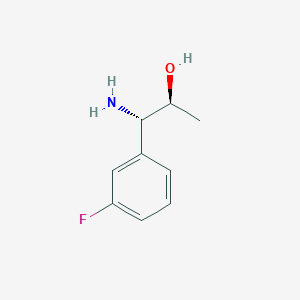
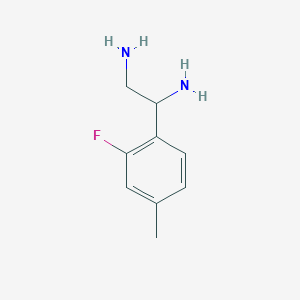
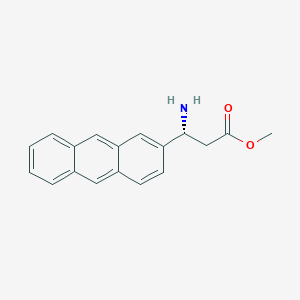
![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)
